N-(4-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide
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Description
N-(4-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide: is an organic compound that belongs to the class of benzothiadiazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture. The presence of the benzothiadiazole moiety imparts unique chemical and physical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide typically involves the reaction of 4-ethylphenylamine with 1,2,3-benzothiadiazole-5-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the
Properties
IUPAC Name |
N-(4-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-2-10-3-6-12(7-4-10)16-15(19)11-5-8-14-13(9-11)17-18-20-14/h3-9H,2H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAPJKMKDLTXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)SN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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